3-Ethyl-1-(2-ethynylphenyl)urea

Beschreibung

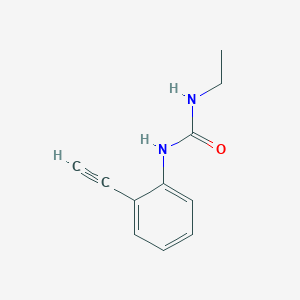

3-Ethyl-1-(2-ethynylphenyl)urea (CAS 1224970-02-8) is a urea derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . Its structure features an ethyl group on one urea nitrogen and a 2-ethynylphenyl substituent on the other (Figure 1).

Eigenschaften

Molekularformel |

C11H12N2O |

|---|---|

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

1-ethyl-3-(2-ethynylphenyl)urea |

InChI |

InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14) |

InChI-Schlüssel |

BFSUFHVOVHUCEF-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)NC1=CC=CC=C1C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(2-ethynylphenyl)urea can be achieved through several methods. One common approach involves the reaction of 2-ethynylaniline with ethyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .

Another method involves the use of potassium isocyanate in water, which allows for the nucleophilic addition of amines to form N-substituted ureas. This method is advantageous due to its simplicity and environmental friendliness, as it avoids the use of organic co-solvents .

Industrial Production Methods

Industrial production of 3-Ethyl-1-(2-ethynylphenyl)urea may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of toxic reagents are preferred for sustainable industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-(2-ethynylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-1-(2-ethynylphenyl)urea has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and protein interactions.

Industry: It is used in the production of polymers and other materials with specific properties

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-(2-ethynylphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3-Ethyl-1-(2-ethynylphenyl)urea with four structurally related urea derivatives:

Key Observations :

- Substituent Effects : The 2-ethynylphenyl group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-hydroxyphenyl in ). The ethynyl group’s linear geometry may enhance π-stacking or metal coordination, unlike bulkier groups like morpholine-sulfonylmethyl in patent compounds .

- Reactivity : The chloroacetyl substituent in 3-(2-chloroacetyl)-1-(3-ethynylphenyl)urea enables nucleophilic substitution reactions, making it a versatile intermediate, whereas the target compound’s ethynyl group is more suited for cycloaddition (e.g., click chemistry) .

Biologische Aktivität

3-Ethyl-1-(2-ethynylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C12H13N2O

- Molecular Weight : 201.25 g/mol

- IUPAC Name : 3-Ethyl-1-(2-ethynylphenyl)urea

The biological activity of 3-Ethyl-1-(2-ethynylphenyl)urea is primarily attributed to its interaction with various biological targets. The urea moiety can mimic structures of natural substrates, allowing it to engage with enzymes or receptors involved in critical biochemical pathways.

Antimicrobial Activity

Research indicates that 3-Ethyl-1-(2-ethynylphenyl)urea exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including those resistant to common antibiotics. The proposed mechanism involves interference with bacterial folic acid synthesis, similar to sulfonamide antibiotics, by inhibiting dihydropteroate synthase .

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .

Research Findings and Case Studies

Several studies have explored the biological activity of 3-Ethyl-1-(2-ethynylphenyl)urea:

-

Antimicrobial Studies :

Compound MIC (µg/mL) Bacterial Strain 3-Ethyl-1-(2-ethynylphenyl)urea 8 MRSA Vancomycin 32 MRSA Ampicillin >128 E. coli -

Anticancer Activity :

- A series of experiments assessed the cytotoxicity of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value in the low micromolar range, suggesting potent activity.

- Table 2 : Anticancer Activity Data

Cell Line IC50 (µM) Mechanism MCF-7 5.0 Apoptosis induction HeLa 4.5 Cell cycle arrest

Synthesis and Derivatives

The synthesis of 3-Ethyl-1-(2-ethynylphenyl)urea typically involves a multi-step process starting from commercially available starting materials. The key steps include:

- Formation of the ethynyl group via Sonogashira coupling.

- Urea formation through reaction with isocyanates or amines.

Derivatives and Structure-Activity Relationship (SAR)

Research into derivatives of this compound has yielded insights into its structure-activity relationships. Modifications at the ethynyl or urea positions can enhance biological activity or selectivity against specific pathogens .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Ethyl-1-(2-ethynylphenyl)urea in laboratory settings?

- Methodological Answer : Prior to synthesis or handling, consult safety data sheets (SDS) of structurally analogous ureas (e.g., 1-ETHYL-1-(2-METHYLPHENYL)UREA) for hazard guidance. Wear full protective gear (gloves, goggles, lab coat) and use fume hoods to avoid inhalation . First-aid measures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking immediate medical attention . Stability data for related compounds suggest storing the compound in cool, dry conditions away from oxidizers .

Q. How can researchers validate the purity and identity of synthesized 3-Ethyl-1-(2-ethynylphenyl)urea?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO, theoretical MW: 188.21 g/mol).

- X-ray Crystallography : If crystals are obtainable, structural data can resolve ambiguities in substituent positioning, as demonstrated for similar urea derivatives .

Q. What synthetic routes are feasible for 3-Ethyl-1-(2-ethynylphenyl)urea?

- Methodological Answer : Adapt protocols from analogous ureas:

- Step 1 : React 2-ethynylaniline with ethyl isocyanate under inert atmosphere (N) at 0–5°C in dry THF.

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3).

- Step 3 : Purify via column chromatography. Note that steric hindrance from the ethynyl group may necessitate extended reaction times, as seen in hindered phenylurea syntheses .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for synthesizing 3-Ethyl-1-(2-ethynylphenyl)urea?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., isocyanate addition).

- Solvent Screening : Use COSMO-RS simulations to predict solvent effects on yield. Polar aprotic solvents (e.g., DMF) may enhance electrophilicity of the isocyanate group.

- Kinetic Analysis : Model concentration-dependent pathways using software like Gaussian or ORCA, referencing methodologies applied to similar urea derivatives .

Q. What strategies resolve contradictions in reported toxicity profiles of arylurea derivatives?

- Methodological Answer :

- Comparative Toxicology : Cross-reference SDS data (e.g., acute toxicity LD values) from structurally similar compounds (e.g., 3,3-Dimethyl-1-(2-nitrophenyl)urea ).

- In Silico Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to predict ecotoxicity endpoints, validating against experimental data.

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish IC values, addressing discrepancies in literature .

Q. How does the electronic nature of the ethynyl group influence the reactivity of 3-Ethyl-1-(2-ethynylphenyl)urea in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The ethynyl group’s sp-hybridization increases electrophilicity at the urea carbonyl, enabling nucleophilic attacks.

- Palladium-Catalyzed Coupling : Test Suzuki-Miyaura reactions with aryl boronic acids under Pd(PPh) catalysis. Monitor regioselectivity via -NMR, comparing to non-ethynyl analogs .

- DFT Analysis : Map electron density surfaces to predict reactive sites, as done for thiadiazolylurea derivatives .

Q. What experimental and computational approaches validate the stability of 3-Ethyl-1-(2-ethynylphenyl)urea under varying pH conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Analyze degradation products via LC-MS.

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways using software like GROMACS, referencing stability data for hydroxyethylurea derivatives .

- Kinetic Profiling : Determine half-life (t) at each pH, comparing to structurally related ureas .

Data Analysis and Presentation

Q. How should researchers statistically analyze contradictory biological activity data for 3-Ethyl-1-(2-ethynylphenyl)urea?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, EC) and apply ANOVA to identify outliers.

- Bland-Altman Plots : Visualize agreement between datasets.

- Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., logP, polar surface area) with activity trends, as shown in urea-based drug studies .

Q. What methodologies ensure reproducibility in synthesizing and characterizing 3-Ethyl-1-(2-ethynylphenyl)urea?

- Methodological Answer :

- Standardized Protocols : Adopt IUPAC guidelines for reaction reporting (solvent purity, temperature gradients).

- Interlaboratory Validation : Share samples with collaborating labs for independent NMR/HRMS verification.

- Open Data : Publish raw spectral data and crystallographic files (e.g., CIF) in repositories like ChemRxiv, following practices for urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.